molecular formula C26H19NO5 B4854522 4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate

4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate

Cat. No.: B4854522
M. Wt: 425.4 g/mol
InChI Key: LHHAUKOTOXHXBY-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate is an organic compound that features a benzoyl group, a benzyl group, and a furan ring

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO5/c28-24(19-7-2-1-3-8-19)20-14-12-18(13-15-20)17-32-26(30)21-9-4-5-10-22(21)27-25(29)23-11-6-16-31-23/h1-16H,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHAUKOTOXHXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoylbenzyl Chloride: Benzoyl chloride reacts with benzyl alcohol in the presence of a base to form benzoylbenzyl chloride.

    Coupling with 2-Aminobenzoic Acid: The benzoylbenzyl chloride is then reacted with 2-aminobenzoic acid to form the intermediate compound.

    Furan Ring Introduction: The intermediate is further reacted with furan-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The benzoyl and furan rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate: Unique due to the presence of both benzoyl and furan rings.

    4-(Phenoxycarbonyl)benzyl 2-(2-furoylamino)benzoate: Similar structure but with a phenoxycarbonyl group instead of a benzoyl group.

    Propyl 4-((1-benzofuran-2-ylcarbonyl)amino)benzoate: Contains a benzofuran ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate
Reactant of Route 2
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4-Benzoylbenzyl 2-[(2-furylcarbonyl)amino]benzoate

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